molecular formula C19H20N2O4S B5243862 4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid

4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B5243862
M. Wt: 372.4 g/mol
InChI Key: XTTHVJYRMZOYHN-UHFFFAOYSA-N
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Description

4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a benzoyl group, a thioxomethyl group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoyl chloride derivative, which is then reacted with an amine to form the benzoyl amide. The thioxomethyl group is introduced through a reaction with a thiocarbonyl compound, and the propoxy group is added via an etherification reaction. The final product is obtained through purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effective and environmentally friendly processes, including the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, hydroxyl groups

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

    Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways.

    Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-3-[[[(4-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can be compared with other similar compounds, such as:

  • 4-Methyl-3-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid
  • 4-Methyl-3-[[[(4-(2-methylpropoxy)benzoyl)amino]thioxomethyl]amino]-benzoic acid

These compounds share similar structural features but differ in the position or nature of the substituents. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

4-methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-10-25-15-8-6-13(7-9-15)17(22)21-19(26)20-16-11-14(18(23)24)5-4-12(16)2/h4-9,11H,3,10H2,1-2H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTHVJYRMZOYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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